

The Potent and Selective Nav1.7 Inhibitor: PF-05186462

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Compound of Interest		
Compound Name:	PF-05186462	
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A Technical Overview for Drug Development Professionals

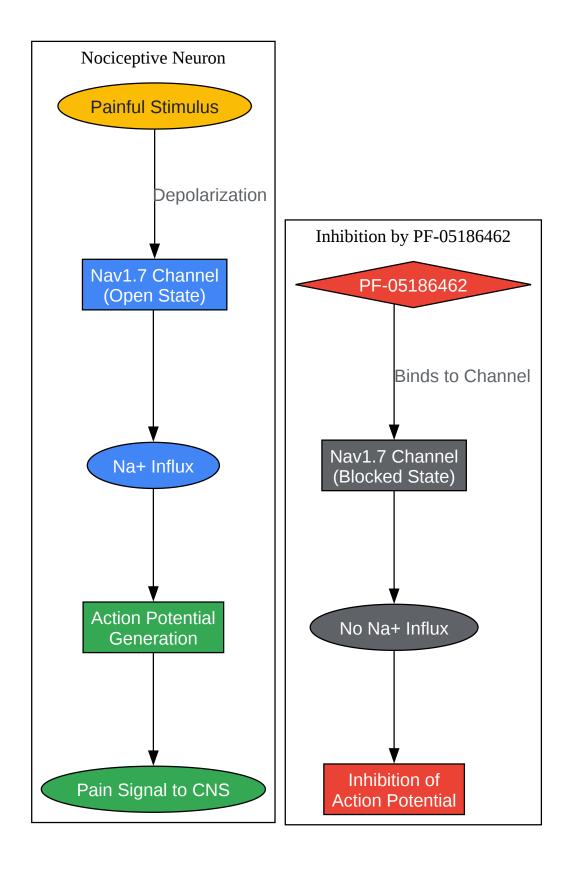
The voltage-gated sodium channel Nav1.7 has emerged as a critical target in the pursuit of novel analgesics, underscored by human genetic studies linking loss-of-function mutations in the SCN9A gene to a congenital inability to experience pain. **PF-05186462** is a potent and selective inhibitor of the human Nav1.7 channel, representing a significant effort in the development of non-opioid pain therapeutics. This technical guide provides a comprehensive overview of the available data on **PF-05186462**, including its mechanism of action, selectivity, pharmacokinetic profile, and the experimental methodologies used for its characterization.

Core Properties and Mechanism of Action

PF-05186462 is a small molecule that acts as a blocker of the Nav1.7 voltage-gated sodium channel. These channels are integral membrane proteins that facilitate the influx of sodium ions, a process essential for the initiation and propagation of action potentials in excitable cells like neurons.[1] Nav1.7 channels are predominantly expressed in peripheral nociceptive neurons, which are responsible for transmitting pain signals to the central nervous system. By inhibiting Nav1.7, **PF-05186462** is designed to dampen the excitability of these neurons, thereby reducing the perception of pain.[1]

The primary mechanism of action for **PF-05186462** involves the direct blockade of the Nav1.7 ion channel, preventing the influx of sodium ions that initiate an action potential.





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Figure 1: Mechanism of Nav1.7 Inhibition by PF-05186462.



Quantitative Data Summary

The following tables summarize the key in vitro and human pharmacokinetic data available for **PF-05186462**.

Table 1: In Vitro Potency and Physicochemical Properties

Parameter	Value	Cell Line	Notes
Nav1.7 IC50	21 nM	HEK293	Potent inhibition of the human Nav1.7 channel.[2]
Aqueous Solubility	>0.30 mg/mL	-	Good aqueous solubility.[1]
Plasma Protein Binding	High	-	Exhibits a high degree of binding to plasma proteins.[1][2]
Lipophilicity	Moderately Lipophilic	-	[1]

Table 2: Human Pharmacokinetic Parameters (Microdose Study)



Parameter	Value	Route of Administration	Notes
Oral Bioavailability	101%	Oral	Excellent oral bioavailability observed in a human microdose study.[1]
Tmax (Time to Peak Concentration)	1 hour	Oral	Rapid absorption following oral administration.[1]
Plasma Clearance	~6% of hepatic blood flow	Intravenous	Low plasma clearance.[1]
Peak Concentration	End of 15-minute infusion	Intravenous	[1]

Selectivity Profile

PF-05186462 has demonstrated significant selectivity for the Nav1.7 channel over other voltage-gated sodium channel subtypes, which is a critical attribute for minimizing off-target effects. The compound shows selectivity against Nav1.1, Nav1.2, Nav1.3, Nav1.4, Nav1.5, Nav1.6, and Nav1.8.[1][2] While specific fold-selectivity values are not publicly available, this profile suggests a reduced potential for cardiovascular (Nav1.5) and central nervous system-related side effects.

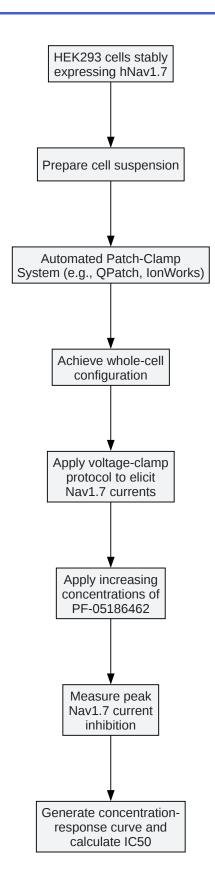
Experimental Protocols

Detailed experimental protocols for the characterization of **PF-05186462** are not fully available in the public domain. However, based on standard industry practices for Nav1.7 inhibitor evaluation, the following methodologies are likely to have been employed.

In Vitro Electrophysiology: Automated Patch Clamp

The determination of the IC50 value for **PF-05186462** on Nav1.7 channels expressed in HEK293 cells was likely performed using high-throughput automated patch-clamp systems.





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Figure 2: Generalized Workflow for IC50 Determination using Automated Patch Clamp.

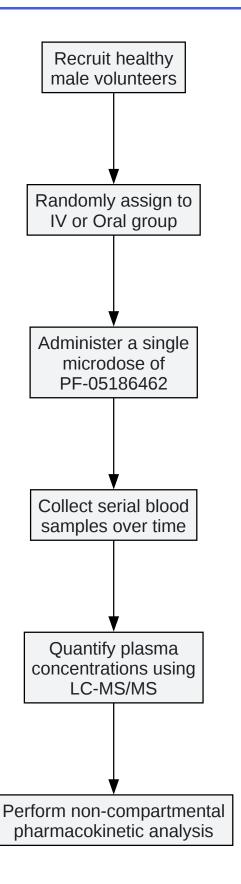


A typical voltage-clamp protocol to assess the potency of a state-dependent Nav1.7 inhibitor would involve holding the cell membrane at a potential where a fraction of the channels are in the inactivated state, followed by a depolarizing pulse to elicit a current.

Human Pharmacokinetics: Microdose Study

The human pharmacokinetic data for **PF-05186462** was obtained from a Phase 0, open-label, randomized, parallel-group microdose study in healthy male volunteers.[3]





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Figure 3: Logical Flow of a Human Microdose Pharmacokinetic Study.



This type of study allows for the early assessment of human pharmacokinetics with a very low, non-pharmacologically active dose, minimizing risk to participants.

Preclinical Development and Clinical Status

PF-05186462 was one of four potent and selective Nav1.7 inhibitors investigated in a clinical microdose study by Pfizer to select a lead candidate for further development.[3] While **PF-05186462** demonstrated favorable pharmacokinetic properties, another compound from this series, PF-05089771, was ultimately selected to advance into further clinical trials. The specific reasons for this decision have not been detailed in the available literature.

Conclusion

PF-05186462 is a potent and selective inhibitor of the Nav1.7 sodium channel with excellent oral bioavailability and low clearance in humans. The available data highlight its potential as a therapeutic agent for the treatment of pain. While it was not the lead candidate selected for further development from its initial cohort, the information gathered on **PF-05186462** contributes to the broader understanding of Nav1.7 inhibitor pharmacology and serves as a valuable case study for drug development professionals in the field of pain research. Further disclosure of detailed preclinical efficacy and comprehensive selectivity data would provide a more complete picture of its therapeutic potential.

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